molecular formula C25H34N4O6 B12619284 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B12619284
M. Wt: 486.6 g/mol
InChI Key: XCBKRSOISFLSKT-QFIPXVFZSA-N
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Description

5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and several functional groups that contribute to its chemical reactivity and biological activity.

Properties

Molecular Formula

C25H34N4O6

Molecular Weight

486.6 g/mol

IUPAC Name

5-ethyl-N-[(2S)-3-methyl-1-(3-morpholin-4-ylpropylamino)-1-oxobutan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C25H34N4O6/c1-4-29-14-18(23(30)17-12-20-21(13-19(17)29)35-15-34-20)24(31)27-22(16(2)3)25(32)26-6-5-7-28-8-10-33-11-9-28/h12-14,16,22H,4-11,15H2,1-3H3,(H,26,32)(H,27,31)/t22-/m0/s1

InChI Key

XCBKRSOISFLSKT-QFIPXVFZSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)NCCCN4CCOCC4

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)NCCCN4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield amine-containing products .

Scientific Research Applications

5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis . Additionally, its unique structure makes it a valuable compound for drug development and other industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure and diverse functional groups. Similar compounds include other quinoline derivatives and morpholine-containing molecules, which may share some chemical properties but differ in their specific reactivity and biological activity .

Biological Activity

The compound 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, characterized by the presence of a morpholine ring and a dioxole moiety. Its molecular formula is C₁₉H₂₄N₄O₄, with a molecular weight of approximately 372.43 g/mol. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit specific kinases involved in cellular signaling pathways. Such inhibition could affect cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives of quinoline compounds have demonstrated antibacterial and antifungal activities. The presence of the morpholine group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-cancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha in vitro

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives against a range of bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

Recent research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacodynamics : Studies suggest that the compound interacts with multiple targets within cellular pathways, influencing gene expression related to apoptosis and cell survival.
  • Pharmacokinetics : Initial assessments indicate favorable absorption characteristics, with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.

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